molecular formula C7H9NO B179409 4-Aminobenzyl alcohol CAS No. 623-04-1

4-Aminobenzyl alcohol

Cat. No.: B179409
CAS No.: 623-04-1
M. Wt: 123.15 g/mol
InChI Key: AXKGIPZJYUNAIW-UHFFFAOYSA-N
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Description

4-Aminobenzyl alcohol, also known as (4-aminophenyl)methanol, is an organic compound with the chemical formula C7H9NO. It is characterized by the presence of both amine and alcohol functional groups, making it a versatile building block in organic synthesis. This compound appears as a white to light yellow crystalline powder and is known for its applications in various chemical processes, including the production of pharmaceuticals, dyes, and polymers .

Mechanism of Action

Target of Action

4-Aminobenzyl alcohol is an organic compound that is used as a starting material to synthesize other organic compounds . The primary targets of this compound are the molecules it interacts with during these synthesis processes.

Mode of Action

The compound interacts with its targets through chemical reactions, leading to the formation of new compounds. For instance, it can be used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester . It can also act as a reactant to synthesize cross-azo compounds and cathepsin B cleavable dipeptide linker . These interactions result in changes to the structure and properties of the target molecules.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. As a starting material, it can be used to synthesize hydrogelators for drug delivery applications . This suggests that it may play a role in drug delivery pathways, although the specific effects would depend on the properties of the resulting hydrogelators.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and light, suggesting that these factors could affect its stability . Moreover, the compound’s reactions with its targets would likely be influenced by conditions such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-nitrobenzyl alcohol using a hydrazine hydrate-raney nickel system. This method is advantageous due to its high yield and ease of operation . Another method involves the reduction of 4-nitrobenzyl alcohol using zinc dust and calcium chloride in water, followed by filtration and recrystallization from toluene .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-nitrobenzyl alcohol. This process is typically carried out under controlled conditions to ensure high purity and yield. The use of catalysts such as palladium on carbon or platinum oxide is common in these reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-aminobenzaldehyde or 4-aminobenzoic acid.

    Reduction: The compound can be reduced to form 4-aminobenzylamine.

    Substitution: It can participate in nucleophilic substitution reactions to form derivatives such as 4-aminobenzyl ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrazine hydrate and raney nickel or zinc dust and calcium chloride are typical reagents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: 4-Aminobenzaldehyde, 4-Aminobenzoic acid.

    Reduction: 4-Aminobenzylamine.

    Substitution: 4-Aminobenzyl ethers, 4-Aminobenzyl esters.

Scientific Research Applications

4-Aminobenzyl alcohol is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 3-Aminobenzyl alcohol
  • 2-Aminobenzyl alcohol
  • 4-Nitrobenzyl alcohol
  • 4-Methoxybenzyl alcohol

Comparison: 4-Aminobenzyl alcohol is unique due to the presence of both amine and alcohol functional groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 4-nitrobenzyl alcohol primarily undergoes reduction reactions, while 4-methoxybenzyl alcohol is more prone to nucleophilic substitution reactions .

Properties

IUPAC Name

(4-aminophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKGIPZJYUNAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211353
Record name 4-Aminobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-04-1
Record name 4-Aminobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobenzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-nitrobenzylalcohol (4.59 g) in methanol (300 ml) was added copper chloride (I) (17.8 g) at room temperature, and then was gradually added potassium boron hydride (11.3 g) for 40 minutes. The reaction mixture was stirred at room temperature for 2 hours and concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate. The organic layer was dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate/hexane=3/1) to give 4-aminobenzylalcohol (1.31 g) as pale yellow crystals.
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
catalyst
Reaction Step One
Name
potassium boron hydride
Quantity
11.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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